2-(3-bromophenyl)-6-chloro-N-4-morpholinyl-4-quinolinecarboxamide -

2-(3-bromophenyl)-6-chloro-N-4-morpholinyl-4-quinolinecarboxamide

Catalog Number: EVT-4296336
CAS Number:
Molecular Formula: C20H17BrClN3O2
Molecular Weight: 446.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-Ethyl 2-[2-(3-bromophenyl)hydrazono]-4-chloro-3-oxabutanoate

  • Compound Description: (Z)-Ethyl 2-[2-(3-bromophenyl)hydrazono]-4-chloro-3-oxabutanoate is a compound characterized by its keto-hydrazo tautomeric form. It features an intramolecular hydrogen bond and a trans configuration about the N-N bond between the aromatic ring and aliphatic chain. The molecules of this compound pack in a crystal structure via weak intermolecular C-H…O hydrogen bonds, forming an S(6)[R2(14)]S(6) motif.

N-(4-bromophenyl)-5,6-dichloronicotinamide

  • Compound Description: N-(4-bromophenyl)-5,6-dichloronicotinamide is a planar molecule that exhibits intermolecular hydrogen bonding in its crystal structure. Notably, it displays distinct C-Cl bond lengths at the C5 and C6 positions of the dichloronicotinamide moiety. This compound belongs to a class of molecules with herbicidal, pesticidal, or fungicidal properties.

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide

  • Compound Description: This compound exists in both crystalline (modification I and II) and amorphous forms. Modification II and the amorphous form demonstrate higher solubility compared to modification I. It is also reported to be effective for the treatment and/or prevention of thromboembolism and for preventing blood coagulation in vitro. [, ]

5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-piperidino)phenyl]-2(1H)-pyridones

  • Compound Description: This compound belongs to the pyridone family and is synthesized through a multistep process involving reduction, acylation, cyclization, and base-mediated substitution reactions.

3-bromo-N-(2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4-chloro-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound belongs to the anthranilic diamide family and possesses a 1,2,4-oxadiazole ring. It has been studied for its insecticidal activity against Plutella xylostella and Spodoptera exigua, demonstrating significant activity against the former. Its structure has been confirmed by X-ray diffraction crystallography.

SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

  • Compound Description: SR147778 is a highly potent and selective antagonist for the CB1 receptor, displaying nanomolar affinity for both rat and human CB1 receptors. It exhibits low affinity for CB2 receptors and has negligible interaction with other targets. Studies have shown SR147778 to antagonize various pharmacological effects induced by cannabinoid agonists. Additionally, it has demonstrated the ability to reduce ethanol or sucrose consumption in mice and rats, as well as food intake in both fasted and non-deprived rats. [, ]

3-chloro-5,12-bis[2-(dimethylamino)ethyl]-5,12-dihydro-6H-[1,3]dioxolo[4',5':5,6]indolo[3,2-c]quinolin-6-one

  • Compound Description: This compound is a potent topoisomerase-I inhibitor synthesized through a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade. It exhibits strong in vitro anticancer activity, effectively inhibiting both ARC-111- and SN-38-resistant HCT-116 cells. It also shows in vivo activity in mice bearing human HCT-116 and SJCRH30 xenografts. Docking simulations suggest its interaction with the Top-DNA cleavable complex, supporting its topoisomerase-I inhibitory mechanism.

4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide

  • Compound Description: This compound is a substituted benzamide that exhibits bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). It demonstrates a potent and rapid concentration-dependent bactericidal effect, with significant reductions in bacterial counts at 2x and 4x the minimum inhibitory concentration (MIC).

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f) and Carbamoyl Thiophene-chloro-4-oxoazetidin-dioxaphosphol-(Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i)

  • Compound Description: These are two series of compounds (9a-f and 9g-i) synthesized through a multistep process involving hydrolysis, condensation, and cyclization reactions. The compounds are characterized by the presence of a thiazole ring, a chloro substituent, and various aryl or heterocyclic substituents. These molecules were designed and evaluated for their biological activity and subjected to docking studies.

Gefitinib (4-quinazolinamine,N-(3-chloro-4-flurophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy])

    3-(4-bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione

    • Compound Description: This compound features a bromophenyl group, a chlorophenyl group, a tetrazole ring, and an imidazolidinedione core. Its crystal structure reveals specific dihedral angles between the various ring systems and a short Br…N contact.

    2-(2-(3-bromo benzylidene)-1-isonicotinoyl hydrazinyl)-N-(4-(substituted phenyl)-6-(substituted aryl) pyrimidin-2-yl) acetamide

    • Compound Description: This series of compounds incorporates a pyrimidine ring, an isoniazid moiety, and a bromobenzylidene group. These compounds have been synthesized and evaluated for their antimicrobial and antituberculosis activity, demonstrating promising results in both areas.

    3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

    • Compound Description: LY2784544 is a kinase inhibitor that has been identified as a novel GPR39 agonist. Its activity at GPR39 is allosterically modulated by zinc, which potentiates its effects. Notably, LY2784544 demonstrates comparable or even greater potency at GPR39 in the presence of zinc compared to its activity against kinases.

    N′-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (compound 31)

    • Compound Description: Compound 31 belongs to a series of 2-amino-6-nitrobenzothiazole-derived extended hydrazones that act as potent and selective inhibitors of monoamine oxidase B (MAO-B). It exhibits nanomolar potency against MAO-B with a high selectivity index, and kinetic studies suggest a competitive-type reversible inhibition mechanism. Molecular modeling studies indicate the importance of π–π stacking and hydrogen bond interactions for its binding affinity. Further optimization of compound 31 is being explored for its potential therapeutic application in MAO-B-associated neurodegenerative diseases.

    (–)-1-2,5-dimethoxy-4-bromophenyl-2-aminopropane (DOB)

    • Compound Description: DOB is a phenethylamine hallucinogen that selectively activates serotonin 5-HT2A and 5-HT2C receptors. In rat prefrontal cortical slices, DOB inhibits N-methyl-D-aspartate (NMDA) receptor-mediated synaptic responses. This inhibitory effect, mimicked by serotonin in the presence of 5-HT1A and 5-HT3 receptor antagonists, is blocked by 5-HT2A receptor antagonists. At low concentrations, DOB acts as a partial agonist, blocking the inhibitory effect of serotonin on NMDA transmission. Its inhibitory action on NMDA transmission is also blocked by calmodulin and Ca2+/CaM-KII inhibitors. These findings suggest that DOB may exert its hallucinogenic effects by interacting with 5-HT2A receptors and modulating NMDA receptor activity through a Ca2+/CaM-KII-dependent signaling pathway.

    (R)-methanandamide

    • Compound Description: (R)-methanandamide is a metabolically stable analog of the endocannabinoid anandamide. It has been shown to produce vasorelaxation in rabbit aortic ring preparations through an endothelium-dependent mechanism that is not mediated by CB1 or CB2 cannabinoid receptors. In rabbit aortic endothelial cells, (R)-methanandamide stimulates nitric oxide (NO) production, but this effect is not blocked by CB1 or CB2 receptor antagonists. It induces endothelial nitric oxide synthase (eNOS) phosphorylation through the activation of the PI3-kinase-Akt signaling pathway. These findings suggest that (R)-methanandamide acts on a novel, non-CB1 and non-CB2 anandamide receptor, leading to NO production through Gi protein and PI3-kinase activation.

    2,4,6-Tris(4-halophenoxy)-1,3,5-triazine (1)

    • Compound Description: This compound serves as a C3 symmetrical building block for the creation of hexagonal open framework structures through self-assembly. This assembly is driven by halogen…halogen trimer synthons and π-stacked Piedfort Units. Compound 1 readily forms host lattices that can accommodate guest molecules.

    Properties

    Product Name

    2-(3-bromophenyl)-6-chloro-N-4-morpholinyl-4-quinolinecarboxamide

    IUPAC Name

    2-(3-bromophenyl)-6-chloro-N-morpholin-4-ylquinoline-4-carboxamide

    Molecular Formula

    C20H17BrClN3O2

    Molecular Weight

    446.7 g/mol

    InChI

    InChI=1S/C20H17BrClN3O2/c21-14-3-1-2-13(10-14)19-12-17(16-11-15(22)4-5-18(16)23-19)20(26)24-25-6-8-27-9-7-25/h1-5,10-12H,6-9H2,(H,24,26)

    InChI Key

    JGDNQINBQWRODQ-UHFFFAOYSA-N

    SMILES

    C1COCCN1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)Br

    Canonical SMILES

    C1COCCN1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.